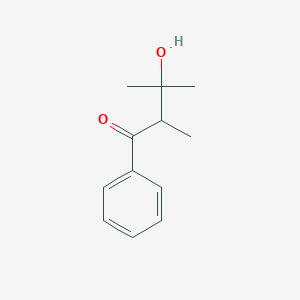
3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one is an organic compound with a hydroxyl group (-OH) attached to a carbon atom that is part of a butanone structure. This compound is characterized by the presence of both hydroxyl and ketone functional groups, making it a versatile molecule in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one can be achieved through various organic reactions. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction. The reaction typically requires a base such as sodium hydroxide (NaOH) to facilitate the condensation, and a reducing agent like sodium borohydride (NaBH4) for the reduction step.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and optimized temperature and pressure conditions are often employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,3-dimethyl-1-phenylbutan-1-one.
Reduction: Formation of 3-hydroxy-2,3-dimethyl-1-phenylbutanol.
Substitution: Formation of halogenated derivatives such as 3-chloro-2,3-dimethyl-1-phenylbutan-1-one.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence biological activities.
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxy-1-phenylbutan-2-one
- 3,3-Dimethyl-1-phenylbutan-1-one
- 4-Phenyl-3-hydroxybutan-2-one
Comparison: 3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one is unique due to the presence of both hydroxyl and ketone functional groups on a butanone backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
3-hydroxy-2,3-dimethyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9(12(2,3)14)11(13)10-7-5-4-6-8-10/h4-9,14H,1-3H3 |
InChI-Schlüssel |
GEBGXZJOEPZRHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


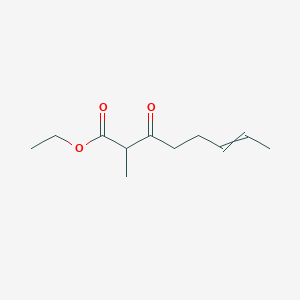
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)
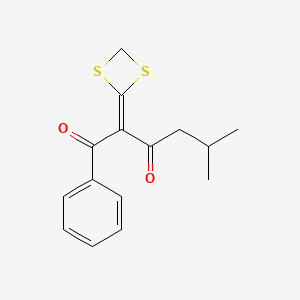
![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)

![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
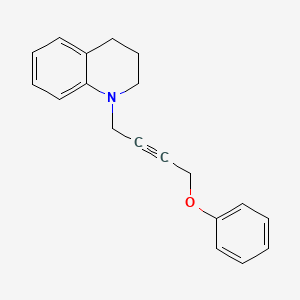
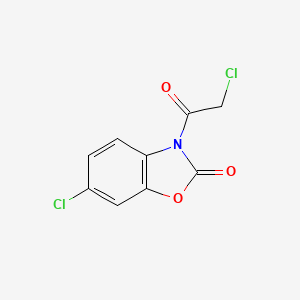
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)
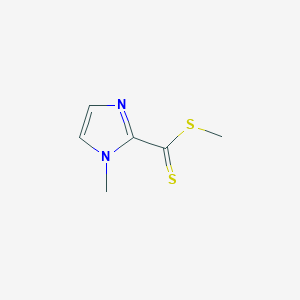


![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
